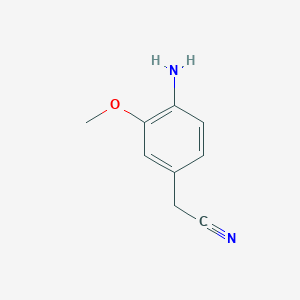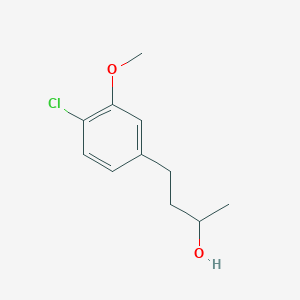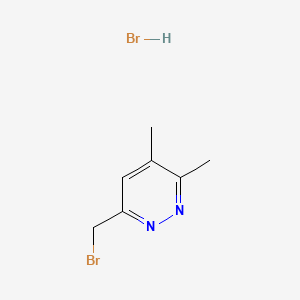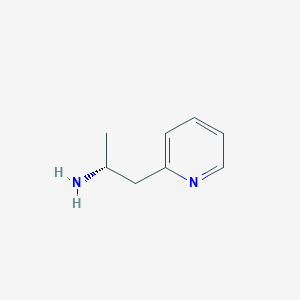
6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group, an ethyl group, and a piperazine ring attached to the pyrimidine core. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, guanidine, and piperazine.
Formation of Pyrimidine Core: The pyrimidine core is formed through a cyclization reaction involving ethyl acetoacetate and guanidine under basic conditions.
Introduction of Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where piperazine reacts with the intermediate pyrimidine compound.
Final Product Formation: The final product, this compound, is obtained after purification and isolation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production, where the reaction is carried out in a single vessel.
Continuous Flow Reactors: Used for large-scale production, where reactants are continuously fed into the reactor, and products are continuously removed.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The amino and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine compounds.
Aplicaciones Científicas De Investigación
6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes and receptors.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-5-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one: Similar structure with a methyl group instead of an ethyl group.
6-Amino-5-ethyl-2-(morpholin-4-yl)pyrimidin-4(3H)-one: Similar structure with a morpholine ring instead of a piperazine ring.
Uniqueness
6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one is unique due to the presence of both an ethyl group and a piperazine ring, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C10H17N5O |
|---|---|
Peso molecular |
223.28 g/mol |
Nombre IUPAC |
4-amino-5-ethyl-2-piperazin-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H17N5O/c1-2-7-8(11)13-10(14-9(7)16)15-5-3-12-4-6-15/h12H,2-6H2,1H3,(H3,11,13,14,16) |
Clave InChI |
JZYBGDWRFXZLRW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(NC1=O)N2CCNCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13529609.png)




aminedihydrochloride](/img/structure/B13529639.png)
